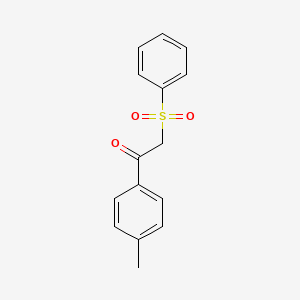

2-(Phenylsulfonyl)-1-p-tolylethanone

Description

Significance and Versatility of the Sulfone Functional Group in Modern Organic Chemistry

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone of modern organic chemistry. wikipedia.org Its significance stems from a unique combination of electronic properties and stability, which renders it a versatile component in a vast array of organic molecules. The strong electron-withdrawing nature of the sulfonyl group significantly influences the acidity of adjacent C-H bonds, facilitating a range of chemical transformations. iomcworld.com

Sulfones are integral to the synthesis of complex organic molecules, serving as key intermediates in the construction of carbon-carbon bonds. iomcworld.com Their chemical robustness allows them to be carried through multi-step synthetic sequences without degradation. Furthermore, the sulfonyl moiety can be found in various materials, including high-performance engineering plastics like polysulfones, which exhibit exceptional thermal stability and resistance to corrosion. wikipedia.org In the realm of medicinal chemistry, the sulfone group is a constituent of several therapeutic agents, most notably in antibacterial drugs like dapsone. wikipedia.org The ability of the sulfone group to act as a rigid structural linker and a hydrogen bond acceptor contributes to its utility in drug design. iomcworld.com

The reactivity of the sulfonyl group can be modulated, ranging from the nucleophilic character of sulfinates to the electrophilic nature of sulfonyl halides, providing chemists with a diverse toolkit for molecular design. researchgate.net This adaptability has cemented the sulfone functional group as an indispensable tool in organic synthesis, materials science, and medicinal chemistry.

Overview of Alpha-Sulfonyl Ketones (Beta-Keto Sulfones) as Versatile Synthetic Intermediates and Building Blocks

Alpha-sulfonyl ketones, also known as beta-keto sulfones, are a class of organic compounds that feature both a ketone and a sulfone functional group, with the sulfonyl group positioned on the carbon alpha to the carbonyl group. This unique structural arrangement gives rise to a rich and versatile chemistry, making them highly valuable synthetic intermediates. researchgate.net The presence of two strong electron-withdrawing groups (the carbonyl and the sulfonyl) renders the methylene (B1212753) protons situated between them highly acidic, facilitating easy deprotonation to form a stable carbanion.

This carbanion can then participate in a wide variety of nucleophilic reactions, including alkylations, acylations, and condensations, allowing for the facile formation of new carbon-carbon bonds. Consequently, alpha-sulfonyl ketones serve as powerful building blocks for the synthesis of a diverse range of more complex molecules. Their utility is further enhanced by the fact that the sulfonyl group can often be removed or transformed under specific reaction conditions, adding to their synthetic flexibility. nih.gov These compounds are pivotal in the construction of various carbocyclic and heterocyclic systems. researchgate.net

Historical Context and Recent Advancements in the Field of Sulfone Chemistry

The chemistry of sulfones has a rich history, with early investigations focusing on their synthesis and basic reactivity. A significant milestone in sulfone chemistry was the development of the Ramberg–Bäcklund reaction, a process that converts an α-halo sulfone into an alkene through a cyclic intermediate, with the extrusion of sulfur dioxide. wikipedia.org This reaction highlighted the synthetic potential of sulfones for the formation of carbon-carbon double bonds.

In recent decades, the field has witnessed remarkable advancements, driven by the need for more efficient and selective synthetic methodologies. The development of new catalytic systems has enabled a broader range of transformations involving sulfones. For instance, metal-catalyzed cross-coupling reactions have been adapted to include sulfone-containing substrates, expanding the possibilities for creating complex molecular architectures.

Furthermore, the role of sulfones in asymmetric synthesis has been increasingly recognized. nih.gov Chiral sulfones have been employed as chiral auxiliaries and as directing groups to control the stereochemical outcome of reactions. Recent research has also focused on the application of sulfones in radical chemistry, where sulfonyl radicals can be generated and utilized in various addition and cyclization reactions. researchgate.net The ongoing exploration of sulfone chemistry continues to yield innovative synthetic strategies with broad applications in drug discovery, materials science, and agrochemicals.

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-12-7-9-13(10-8-12)15(16)11-19(17,18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITVWQPTRBYVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575987 | |

| Record name | 2-(Benzenesulfonyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38488-14-1 | |

| Record name | 2-(Benzenesulfonyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Phenylsulfonyl)-1-(p-tolyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFA83Y7LQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations of 2 Phenylsulfonyl 1 P Tolylethanone Derivatives

Role of the Sulfone Moiety as an Activating Group and Leaving Group

The sulfone group (–SO2–) is a powerful electron-withdrawing group, which significantly influences the reactivity of adjacent atoms. This electronic pull activates the α-hydrogens, making them more acidic and facilitating the formation of a carbanion. researchgate.net This carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group. This activation is crucial for the participation of α-sulfonyl ketones in a variety of carbon-carbon bond-forming reactions.

In certain contexts, the sulfonyl group can also function as a leaving group. This is particularly evident in reductive desulfonylation reactions or in elimination reactions, especially when a stable carbocation or a conjugated system can be formed upon its departure. google.com The ability of the sulfinate anion (RSO2-) to act as a leaving group is leveraged in various synthetic strategies to introduce new functionalities after the sulfone has served its purpose as an activating group. google.com For instance, in palladium-catalyzed asymmetric [4 + 3] cycloaddition reactions, the sulfone group acts as a transient activating group that can be subsequently removed. nih.gov

Carbanion Chemistry of Alpha-Sulfonyl Ketones

The increased acidity of the α-hydrogens in 2-(phenylsulfonyl)-1-p-tolylethanone is a cornerstone of its reactivity, enabling the formation of a stabilized carbanion that can act as a potent nucleophile.

Treatment of an α-sulfonyl ketone with a suitable base results in the deprotonation of the α-carbon to form an enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions. pharmacy180.comvanderbilt.edu The enolate can then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds. This reactivity is fundamental to the construction of more complex molecular architectures. researchgate.net The choice of base and reaction conditions can influence the regioselectivity of enolate formation when there are multiple acidic protons. vanderbilt.edu

Table 1: Reactivity of Alpha-Sulfonyl Ketone Enolates in C-C Bond Formation

| Reactant (Electrophile) | Product Type | Significance |

| Alkyl Halide | α-Alkylated β-Keto Sulfone | Formation of substituted ketone frameworks. |

| Aldehyde/Ketone | β-Hydroxy-α-sulfonyl Ketone | Aldol-type addition products. |

| Ester | β-Keto-α-sulfonyl Ketone | Acylation of the α-carbon. |

The carbanion generated from this compound can participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. In this reaction, the nucleophilic carbanion attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound derivative. beilstein-journals.org The success of these reactions often depends on the nature of the nucleophile, with "soft" nucleophiles like sulfonyl-stabilized carbanions favoring 1,4-addition. beilstein-journals.org This type of reaction is a powerful tool for the construction of complex organic molecules. rsc.org

Key Transformations Involving the Ketone Functionality

The carbonyl group of this compound is an electrophilic center and undergoes a variety of characteristic reactions. masterorganicchemistry.comacademie-sciences.fr

The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. libretexts.orgyoutube.com This fundamental reaction can proceed under both basic and acidic conditions. libretexts.org Under basic or neutral conditions, a strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate which is then protonated. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org The presence of the electron-withdrawing sulfonyl group can further enhance the electrophilicity of the carbonyl carbon.

The ketone functionality of this compound readily undergoes condensation reactions with primary amine derivatives, such as hydroxylamine (B1172632) and hydrazines, to form oximes and hydrazones, respectively. nih.govrsc.org These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. nih.gov

Recent research has demonstrated the efficient synthesis of the oxime and hydrazone of this compound. The reaction of this compound with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) in ethanol (B145695) yields (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime. researchgate.net Similarly, reaction with hydrazine (B178648) hydrate (B1144303) under microwave irradiation produces the corresponding hydrazone. researchgate.net

Table 2: Synthesis of Oxime and Hydrazone from this compound

| Reagent | Product | Reaction Conditions | Yield | Reference |

| Hydroxylamine hydrochloride, Sodium acetate | (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime | Ethanol, Reflux, 1 h | Not specified | researchgate.net |

| Hydrazine hydrate | (1Z,2Z)-1,2-bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine | Acetic acid, Microwave irradiation, 90°C, 100 W, 3 min | 78% | researchgate.net |

These condensation reactions are important for the derivatization of ketones and for the synthesis of various heterocyclic compounds. google.com

Mechanistic Pathways of Formation and Transformation

The formation and subsequent reactions of this compound and related β-ketosulfones are governed by complex mechanistic pathways. The presence of the electron-withdrawing phenylsulfonyl and p-toluoyl groups activates the central methylene (B1212753) bridge, making it a focal point for a variety of transformations. The specific pathway followed—whether involving radical intermediates, proceeding through a concerted fashion, or occurring in discrete steps—is highly dependent on the reaction conditions, reagents, and catalysts employed.

While many reactions of β-ketosulfones proceed via ionic intermediates, there is significant evidence for pathways involving radical species, often initiated by a single electron transfer (SET) event. An SET process involves the transfer of a single electron from a Lewis base (electron donor) to a Lewis acid (electron acceptor), generating a radical ion pair. nih.govnih.gov These highly reactive species can then undergo further transformations not accessible through traditional two-electron pathways.

Advances in photoredox catalysis have highlighted the role of SET in the chemistry of β-ketosulfones. rsc.org For instance, the desulfonylation of β-arylketosulfones can be achieved using visible light in the presence of an organic dye photocatalyst such as eosin (B541160) Y. researchgate.net Mechanistic studies suggest that the catalytic cycle is initiated by the oxidative quenching of the excited photocatalyst by the β-ketosulfone, demonstrating a key SET step. researchgate.net Similarly, visible-light-mediated photoredox catalysis has been employed to generate sulfamoyl radicals, which can be trapped by silyl (B83357) enol ethers to produce β-ketosulfonamides, compounds structurally related to β-ketosulfones. researchgate.netchemrxiv.org This method relies on the photochemical generation of radical intermediates from nitrogen radical precursors and a sulfur dioxide source. researchgate.netchemrxiv.org

However, the involvement of radical intermediates is not ubiquitous and is highly dependent on the specific reaction system. In certain acid-mediated syntheses of γ-keto sulfones from α,β-unsaturated ketones, experiments using radical scavengers like TEMPO showed no effect on the reaction progress, suggesting that a radical process could be ruled out in that context. nih.gov

| Reaction Type | Catalyst/Initiator | Key Intermediate | Description | Source |

|---|---|---|---|---|

| Reductive Desulfonylation | Eosin Y / Blue LEDs | β-ketosulfone radical anion | The excited photocatalyst is quenched by the β-arylketosulfone via SET, initiating the cleavage of the C-S bond. | researchgate.net |

| β-ketosulfonamide Synthesis | Eosin Y / Visible Light | Sulfamoyl radical | A photochemically generated sulfamoyl radical is trapped by a silyl enol ether, forming a new C-S bond. | researchgate.netchemrxiv.org |

| Ketone α-Sulfonylation | NaI / Air | Sulfonyl radical | Iodine catalysis promotes the formation of a sulfonyl radical from a sulfinate, which then couples with a ketone enolate. | researchgate.net |

Chemical transformations can be broadly classified into concerted and stepwise mechanisms. Concerted reactions occur in a single step where all bond breaking and bond forming occurs simultaneously through a single transition state. differencebetween.comquora.com In contrast, stepwise reactions proceed through multiple sequential steps, involving the formation of one or more reactive intermediates. differencebetween.compsiberg.com

For derivatives of this compound, elimination reactions provide a clear example of how the molecular structure favors a stepwise pathway. The phenylsulfonyl group is a powerful activating group for 1,2-elimination reactions. Detailed mechanistic studies comparing ionization rates with elimination rates have shown that for substrates activated by a sulfonyl group, the elimination typically proceeds via a stepwise (E1cB)I or (E1cB)R mechanism rather than a concerted E2 mechanism. rsc.org

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism involves two steps:

Deprotonation: A base removes the acidic proton from the carbon alpha to the sulfonyl group, forming a stabilized carbanion intermediate.

Leaving Group Departure: The lone pair of the carbanion expels the leaving group from the beta position.

The stability of the carbanion intermediate is the key factor favoring this stepwise pathway. In this compound derivatives, the negative charge of the carbanion is effectively delocalized by the strong electron-withdrawing capabilities of both the adjacent phenylsulfonyl group and the carbonyl group, making its formation particularly favorable and confirming the operation of a stepwise process. rsc.org

| Characteristic | Concerted (E2) Mechanism | Stepwise (E1cB) Mechanism | Relevance to this compound |

|---|---|---|---|

| Number of Steps | One | Two or more | A stepwise pathway is generally observed. rsc.org |

| Intermediates | None (only a transition state) | Carbanion | The carbanion is highly stabilized by the sulfonyl and carbonyl groups. |

| Rate Determining Step | The single concerted step | Can be either carbanion formation or leaving group departure | Depends on the specific leaving group and reaction conditions. rsc.org |

| Key Requirement | Anti-periplanar geometry of H and leaving group | Acidic α-proton to form a stable conjugate base | The α-protons are highly acidic, favoring the E1cB pathway. |

Catalysis plays a pivotal role in directing the reactions of this compound derivatives towards a specific mechanistic pathway, thereby controlling the reaction's outcome and selectivity. The choice of catalyst can determine whether a reaction proceeds through a radical or an ionic pathway, or whether it follows a specific stepwise sequence.

As discussed, photoredox catalysts like eosin Y can initiate SET processes by absorbing visible light, opening radical pathways for reactions such as desulfonylation. researchgate.net This allows for transformations under mild conditions that might otherwise require harsh reagents. This catalytic approach fundamentally alters the mechanism from a traditional two-electron ionic pathway to a one-electron radical pathway.

In contrast, other catalysts promote ionic mechanisms. For example, acid-mediated catalysis can facilitate the hydrosulfonylation of α,β-unsaturated ketones to form γ-keto sulfones through a proposed stepwise ionic mechanism, where the acid activates the ketone towards nucleophilic attack. nih.gov Similarly, transition metals like copper can catalyze the coupling of arylsulfonyl chlorides with various partners, proceeding through organometallic intermediates and ionic pathways. researchgate.net

The physical properties of a catalyst can also exert profound control over selectivity. In heterogeneous catalysis, for instance, the pore structure and surface accessibility of a catalyst like a zeolite can dictate which reaction pathways are favored. mdpi.com If the active sites are within narrow pores, diffusion limitations may lead to secondary reactions, whereas reactions on the external surface might yield a different product distribution. mdpi.com This principle illustrates how catalyst design can steer a reaction by controlling the environment in which the transformation occurs, a concept applicable to the synthesis and modification of complex molecules like this compound.

| Catalyst Type | Example Catalyst | Promoted Pathway | Typical Reaction | Source |

|---|---|---|---|---|

| Photoredox (Organic Dye) | Eosin Y | Radical / SET | Reductive desulfonylation | researchgate.net |

| Brønsted Acid | 4-Chlorobenzoic acid | Ionic / Stepwise | Hydrosulfonylation of ynones | nih.gov |

| Transition Metal | Copper(I) Iodide (CuI) | Ionic / Organometallic | C-S bond formation from sulfonyl chlorides | researchgate.net |

| Iodine-based | Sodium Iodide (NaI) | Radical | Oxidative α-sulfonylation of ketones | researchgate.net |

Applications in Advanced Organic Synthesis and Compound Derivatization

Utilization as Precursors for Carbon-Carbon Bond Formation

The acidic nature of the α-protons in 2-(Phenylsulfonyl)-1-p-tolylethanone allows for the facile generation of a stabilized carbanion. masterorganicchemistry.com This nucleophilic species is central to its role in forming new carbon-carbon bonds, which is a cornerstone of organic synthesis.

One of the most significant applications of β-ketosulfones like this compound is in the synthesis of alkenes via the Julia-Lythgoe olefination. wikipedia.org This reaction involves the addition of the sulfonyl-stabilized carbanion to a carbonyl compound (an aldehyde or ketone), followed by functionalization of the resulting β-hydroxy sulfone and subsequent reductive elimination to form the alkene. organic-chemistry.orgchem-station.com

The process begins with the deprotonation of this compound using a strong base to form the corresponding enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide is typically acylated (e.g., with acetic anhydride (B1165640) or benzoyl chloride) to form a stable β-acyloxysulfone intermediate. wikipedia.org The final step involves a reductive elimination, often using reagents like sodium amalgam or samarium(II) iodide, which removes the sulfonyl and acyloxy groups to generate the C=C double bond. organic-chemistry.org

A key advantage of the Julia-Lythgoe olefination is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, regardless of the stereochemistry of the intermediate β-acyloxysulfone. chem-station.compreprints.org This selectivity is attributed to the formation of radical or anionic intermediates that can equilibrate to the more stable trans configuration before product formation. organic-chemistry.orgchem-station.com

| Reactant 1 (Sulfone) | Reactant 2 (Carbonyl) | Product (Alkene) | Key Features |

| This compound | Benzaldehyde | (E)-1-(p-tolyl)-2-phenylvinyl phenyl sulfone derivative | High (E)-selectivity |

| This compound | Cyclohexanone | 1-(p-tolyl)-2-cyclohexylideneethanone derivative | Versatile with cyclic ketones |

| This compound | Acetone | 1-(p-tolyl)-2-methylethenyl phenyl sulfone derivative | Forms trisubstituted alkenes |

Table 1. Illustrative examples of the Julia-Lythgoe olefination using this compound.

The versatility of β-ketosulfones extends to the synthesis of alkynes and allenes, which are valuable functional groups in organic chemistry.

Allenes: The synthesis of allenes from β-ketosulfones has been demonstrated through the elimination of enolates derived from these compounds. researchgate.net Specifically, enolates formed from β-ketosulfones with a tetrasubstituted α-carbon can undergo elimination when treated with a base, such as a phenolate, to yield allenes. researchgate.net This reaction proceeds with a high degree of regioselectivity, favoring allene (B1206475) formation over competing diene formation. For this compound, this would first require α-alkylation to create the necessary substitution pattern for the elimination to proceed effectively.

Alkynes: The preparation of alkynes often involves a double elimination reaction from a vicinal or geminal dihalide. libretexts.org Starting from this compound, a multi-step sequence can be envisioned. First, the ketone can be reduced to an alcohol, which is then converted into a leaving group. Elimination would yield a vinyl sulfone. Halogenation of the double bond would produce a dihalide, which upon double dehydrohalogenation with a strong base like sodium amide, would furnish the desired alkyne. libretexts.org

| Starting Material Derivative | Target Product | General Method |

| α,α-Dialkyl-2-(phenylsulfonyl)-1-p-tolylethanone | Tetrasubstituted Allene | Base-induced elimination of the corresponding enolate. researchgate.net |

| This compound | 1-phenyl-2-(p-tolyl)acetylene | Multi-step sequence: Reduction, elimination, halogenation, and double dehydrohalogenation. |

Table 2. Synthetic pathways to allenes and alkynes from this compound derivatives.

The nucleophilic carbanion generated from this compound readily participates in Michael (1,4-conjugate) addition reactions with electron-deficient alkenes, such as nitroalkenes. acs.orgmdpi.com This reaction is a powerful method for C-C bond formation and can be harnessed to synthesize α,β-unsaturated ketones.

The reaction sequence begins with the base-catalyzed Michael addition of the β-ketosulfone to a nitroalkene. mdpi.com This step forms a γ-nitro-β-sulfonyl ketone intermediate. Subsequent elimination of the nitro group (as nitrous acid, often facilitated by a base) and the phenylsulfonyl group (via reductive desulfonylation or other elimination methods) would generate the α,β-unsaturated ketone product. In some cases, the reaction of β-ketosulfones with α-functionalized nitroalkenes can lead to cascade reactions, forming heterocyclic products like sulfonylfurans directly. acs.org

| Nitroalkene Reactant | Intermediate Product | Final Product | Reaction Type |

| Nitrostyrene | 3-Nitro-2-(phenylsulfonyl)-1-phenyl-4-(p-tolyl)butan-1-one | 1-Phenyl-4-(p-tolyl)but-2-en-1-one | Michael Addition-Elimination |

| 1-Nitropropene | 3-Nitro-2-(phenylsulfonyl)-4-(p-tolyl)pentan-1-one | 4-(p-tolyl)pent-2-en-1-one | Michael Addition-Elimination |

| 2-Nitro-1-butene | 3-Nitro-3-methyl-2-(phenylsulfonyl)-4-(p-tolyl)butan-1-one | 3-Methyl-4-(p-tolyl)but-2-en-1-one | Michael Addition-Elimination |

Table 3. Synthesis of α,β-unsaturated ketones via reaction with nitroalkenes.

Construction of Diverse Heterocyclic Systems

The reactivity of this compound is not limited to linear C-C bond formation; it is also a valuable precursor for synthesizing various heterocyclic compounds. The sulfonyl and keto groups can either be incorporated into the final ring system or act as activating groups that are later removed.

This compound can be elaborated into precursors suitable for the synthesis of cyclic sulfones. These transformations often involve functionalizing the active methylene (B1212753) or the p-tolyl group to introduce a reactive site for cyclization.

One potential strategy involves the alkylation of the α-methylene group with a bifunctional electrophile, such as a dihaloalkane (e.g., 1,3-dibromopropane (B121459) or 1,4-dibromobutane). The initial alkylation would be followed by an intramolecular cyclization under basic conditions to form the cyclic sulfone ring. Another approach is the asymmetric allylic alkylation of β-keto sulfones, which can introduce a terminal alkene that could subsequently be used in a ring-closing metathesis (RCM) reaction to form larger cyclic sulfones. iomcworld.com

| Cyclization Strategy | Required Modification of Starting Material | Resulting Heterocycle |

| Intramolecular Alkylation | Alkylation with a dihaloalkane (e.g., Br(CH₂)nBr) | 2-aroyl-2-(phenylsulfonyl)thiane-1,1-dioxide |

| Ring-Closing Metathesis | Alkylation with an allyl halide, followed by a second alkenyl group introduction | Dihydrothiopyran-1,1-dioxide derivative |

| Michael Addition/Cyclization | Reaction with an α,β-unsaturated system containing a leaving group | Functionalized thiophene-1,1-dioxide |

Table 4. Potential strategies for the synthesis of cyclic sulfones.

The general reactivity of sulfones, particularly those with an adjacent isocyanide group, is famously exploited in the Van Leusen reaction for the synthesis of oxazoles and imidazoles. ijpsonline.comwikipedia.orgnih.gov The key reagent for this transformation is tosylmethyl isocyanide (TosMIC), a sulfone derivative. researchgate.net

While this compound is not a direct substrate, its core reactivity illustrates the principles involved. The sulfonyl group in TosMIC activates the adjacent methylene group for deprotonation and also serves as an excellent leaving group in the final aromatization step. wikipedia.org

Oxazole (B20620) Synthesis: In the Van Leusen oxazole synthesis, deprotonated TosMIC reacts with an aldehyde. The resulting adduct undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield a 5-substituted oxazole. ijpsonline.comnih.gov

Imidazole (B134444) Synthesis: A three-component variation, the Van Leusen imidazole synthesis, involves the reaction of TosMIC with an aldimine (often formed in situ from an aldehyde and a primary amine). organische-chemie.chorganic-chemistry.org The reaction proceeds through a similar cycloaddition and elimination sequence to afford 1,5-disubstituted imidazoles. researchgate.net

The utility of this compound in this context would be as a model for the type of α-sulfonyl carbanion chemistry that underpins these powerful heterocyclic syntheses.

| Heterocycle | General Reactants | Key Reagent Principle |

| Oxazole | Aldehyde | Reaction with a sulfonylmethyl isocyanide (e.g., TosMIC). nih.gov |

| Imidazole | Aldehyde, Primary Amine | In situ formation of an imine, followed by reaction with a sulfonylmethyl isocyanide. organic-chemistry.org |

Table 5. General sulfone reactivity in the synthesis of oxazoles and imidazoles.

Formation of Thiazole (B1198619) Derivatives

The synthesis of thiazole rings, a core scaffold in many pharmaceuticals, can be achieved using β-keto sulfones like this compound as precursors. A primary method for this transformation is an adaptation of the classic Hantzsch thiazole synthesis. synarchive.comnih.gov The conventional Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. bepls.com While this compound is not an α-haloketone, it can be converted into a suitable intermediate in situ or utilize the phenylsulfonyl group as a leaving group.

One effective strategy involves the reaction of the β-keto sulfone with a thioamide, such as thiourea, in the presence of an iodine source. In this approach, the β-keto sulfone is first halogenated at the α-position to generate a reactive α-iodo-α-sulfonyl ketone intermediate. This intermediate then readily undergoes condensation with the thioamide, followed by cyclization and dehydration to yield the final 2-aminothiazole (B372263) derivative.

Alternatively, modifications of the Hantzsch synthesis have been developed that use α-tosyloxy ketones in place of α-haloketones. scribd.com The phenylsulfonyl group, being a good leaving group, can function similarly to a tosylate under certain reaction conditions. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon, displacing the phenylsulfonyl group, followed by intramolecular cyclization and elimination of water to form the aromatic thiazole ring.

Table 1: Synthesis of Thiazole Derivatives from β-Keto Sulfone Precursors

| Precursor | Reagents | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| This compound | Thiourea, Iodine | α-Iodo-α-sulfonyl ketone | 2-Amino-4-(p-tolyl)thiazole | nih.gov |

Synthesis of Sulfonyl Flavones

Sulfonyl flavones, a class of flavonoids incorporating a sulfone group, are accessible from this compound. The synthesis typically involves a condensation and cyclization sequence with a suitably substituted o-hydroxybenzaldehyde (salicylaldehyde). This reaction builds the characteristic chromone (B188151) core of the flavone (B191248) structure.

A high-yielding method for the synthesis of 3-sulfonyl flavanones involves a one-pot annulation of a β-ketosulfone with an o-hydroxybenzaldehyde mediated by phosphorus oxychloride (POCl₃). figshare.com In this reaction, this compound acts as a three-carbon synthon. The reaction is believed to proceed through the formation of an intermediate chalcone, which then undergoes intramolecular cyclization to form the flavanone (B1672756) ring system with the phenylsulfonyl group at the 3-position. The resulting 3-sulfonyl flavanones can then be readily oxidized to the corresponding 3-sulfonyl flavones using various oxidizing agents.

This synthetic route provides an efficient pathway to novel flavonoid structures where the sulfonyl group can modulate the biological and chemical properties of the molecule.

Derivatization for Functional Group Interconversion

The reactivity of the α-methylene and carbonyl groups in this compound allows for a variety of derivatizations, enabling its conversion into other valuable classes of organic compounds.

Conversion to Alpha-Amino Carbonyl Compounds (via Alpha-Sulfonylamino Ketones)

The introduction of a nitrogen-containing functional group at the α-position of this compound is a key transformation for synthesizing α-amino carbonyl compounds. This is typically achieved by first preparing an α-sulfonylamino ketone intermediate.

Several methods are effective for the direct α-amination of ketones. An iron-catalyzed oxidative coupling allows for the direct reaction of ketones with free sulfonamides without requiring pre-functionalization of either substrate. acs.orgorganic-chemistry.org This approach is applicable to benzyl (B1604629) ketones like this compound. Another strategy involves the generation of an enolate from the β-keto sulfone, which then reacts with an electrophilic nitrogen source. colab.ws More recent developments include the direct transfer of a free amino group (NH₂) from reagents like tert-butanesulfinamide to unfunctionalized ketones. chemistryviews.orgnih.gov

The resulting α-(phenylsulfonyl)amino-2-(phenylsulfonyl)-1-p-tolylethanone can then be further processed. For instance, reductive cleavage of the N-S bond can yield the corresponding α-amino ketone, an important synthon for peptides and nitrogen-containing heterocycles.

Synthesis of Beta-Hydroxysulfones and Vinylsulfones

The carbonyl group of this compound can be selectively reduced to afford β-hydroxysulfones. This transformation is a cornerstone in sulfone chemistry, as β-hydroxysulfones are valuable synthetic intermediates. mdpi.com

The reduction can be accomplished using a variety of reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) are effective, though more specialized reagents can offer greater control and yield. Alkyl aluminum compounds, such as triisobutylaluminium (i-Bu₃Al) and diisobutylaluminium hydride (i-Bu₂AlH), have been shown to be highly efficient for the hydrogenation of β-keto sulfones to their corresponding β-hydroxy sulfones. nih.gov These reactions typically proceed in high yield and can be performed under mild conditions.

The synthesized β-hydroxysulfones can be further transformed into vinylsulfones through a dehydration reaction. rsc.org This β-elimination is often promoted by treatment with acid or base and results in the formation of a carbon-carbon double bond conjugated with the sulfonyl group, providing access to another important class of activated Michael acceptors. rsc.org

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Product | Yield | Ref. |

|---|---|---|---|---|

| i-Bu₃Al | Toluene | 1-(p-Tolyl)-2-(phenylsulfonyl)ethanol | >95% | nih.gov |

| Et₃Al | Toluene | 1-(p-Tolyl)-2-(phenylsulfonyl)ethanol | >95% | nih.gov |

Preparation of Carboxylic Acids and Other Carbonyl Derivatives

This compound can be converted into carboxylic acid derivatives through a skeletal rearrangement known as the Favorskii rearrangement. wikipedia.orgpurechemistry.org This reaction is characteristic of α-halo ketones, and thus requires an initial halogenation step. nrochemistry.comddugu.ac.in

The α-methylene protons of the β-keto sulfone are acidic and can be readily removed by a base to form an enolate, which can then be trapped with a halogenating agent (e.g., Br₂ or N-chlorosuccinimide) to produce an α-halo-α-sulfonyl ketone. Treatment of this intermediate with a base, such as sodium hydroxide (B78521) or sodium methoxide, initiates the rearrangement. researchgate.net The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield the final product. Using hydroxide as the base yields a carboxylic acid, while using an alkoxide yields the corresponding ester. This rearrangement provides a method for carbon skeleton modification, ultimately converting the ketone into a carboxylic acid derivative.

Role in Multi-Component and Cascade Reactions for Molecular Complexity

The inherent reactivity of this compound makes it an excellent substrate for multi-component reactions (MCRs) and cascade sequences, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation. researchgate.nettandfonline.com

In MCRs, the active methylene group of the β-keto sulfone can act as a potent nucleophile. For example, this compound can participate in a three-component reaction with aromatic aldehydes and ammonia (B1221849) (or an ammonia source). researchgate.net This reaction likely proceeds via an initial Knoevenagel condensation between the β-keto sulfone and the aldehyde, followed by a Michael addition of ammonia and subsequent cyclization and aromatization to generate highly substituted pyridine (B92270) or dihydropyridine (B1217469) derivatives. These reactions are highly atom-economical and allow for the generation of diverse libraries of heterocyclic compounds from a common starting material.

The ability of the β-keto sulfone to engage in sequential reactions also makes it valuable in cascade catalysis. A reaction cascade can be initiated by, for example, a Michael addition of the sulfone's α-carbanion to an α,β-unsaturated system. The resulting adduct can then undergo further intramolecular reactions, such as cyclization or rearrangement, without the need to isolate intermediates. This strategy leverages the multiple reactive sites within the molecule to build molecular complexity in an efficient and controlled manner.

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(Phenylsulfonyl)-1-p-tolylethanone, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum offers detailed information about the number and types of hydrogen atoms present. The signals corresponding to the aromatic protons of the p-tolyl and phenylsulfonyl groups typically appear as complex multiplets in the downfield region, characteristic of aromatic systems. The methylene (B1212753) (-CH₂-) protons, situated between the carbonyl and sulfonyl groups, are observed as a distinct singlet, indicating their chemical equivalence. The methyl (-CH₃) protons of the p-tolyl group also produce a singlet in the upfield region.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.93-7.26 | m | Aromatic Protons (p-tolyl and phenylsulfonyl rings) |

| 4.75 | s | Methylene Protons (-CH₂-) |

| 2.44 | s | Methyl Protons (-CH₃) |

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum shows a signal for the carbonyl carbon at the characteristic low-field position. Aromatic carbons from both rings resonate in the typical mid-field range. The methylene and methyl carbons are found at the higher-field end of the spectrum, consistent with their saturated nature.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 191.1 | Carbonyl Carbon (C=O) |

| 145.4 - 128.0 | Aromatic Carbons |

| 63.6 | Methylene Carbon (-CH₂-) |

| 21.8 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the principal functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The spectrum exhibits a strong absorption band indicative of the carbonyl (C=O) group's stretching vibration. Additionally, two distinct bands confirm the presence of the sulfonyl (SO₂) group, corresponding to its symmetric and asymmetric stretching modes. Vibrations associated with aromatic C-H bonds are also observed.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1682 | Stretching | Carbonyl (C=O) |

| 1329 | Asymmetric Stretching | Sulfonyl (SO₂) |

| 1148 | Symmetric Stretching | Sulfonyl (SO₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and structural fragments of the compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the molecule. The fragmentation pattern gives clues to the structure; common fragments observed would likely result from the cleavage of the bonds adjacent to the carbonyl and sulfonyl groups. Key fragments would include the p-tolylcarbonyl cation and the phenylsulfonyl radical or cation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The precise three-dimensional arrangement of atoms and the molecular conformation of this compound in the solid state have been unequivocally determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c.

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 16.2736 (12) |

| b (Å) | 5.8398 (4) |

| c (Å) | 14.1593 (10) |

| β (°) | 96.793 (3) |

| Volume (ų) | 1335.7 (2) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry is a powerful tool used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of the compound. For this compound (C₁₅H₁₄O₃S), the experimentally measured mass is compared to the theoretically calculated mass. The close agreement between these values provides strong evidence for the assigned molecular formula, leaving little ambiguity as to the compound's elemental makeup. The calculated monoisotopic mass for C₁₅H₁₄O₃S is 274.0664 Da.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of organic molecules. For a molecule like 2-(phenylsulfonyl)-1-p-tolylethanone, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and sites susceptible to nucleophilic or electrophilic attack.

For instance, studies on related aromatic ketones and sulfones often use DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to optimize the molecular geometry and calculate various electronic properties. materialsciencejournal.orgdntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its ability to participate in electronic transitions. dntb.gov.ua

In a typical β-ketosulfone, the HOMO is often localized on the aromatic rings and the carbonyl oxygen, while the LUMO may be distributed over the sulfonyl group and the adjacent carbonyl carbon. This distribution suggests that the carbonyl oxygen is a likely site for protonation or coordination to Lewis acids, while the carbon atom alpha to both the carbonyl and sulfonyl groups is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential. For this compound, the MESP would likely show a negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, indicating their nucleophilic character. Conversely, positive potentials would be expected around the hydrogen atoms of the aromatic rings.

Table 1: Representative Quantum Chemical Parameters Calculated for an Analogous Aromatic Ketone using DFT/B3LYP/6-311G(d,p)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -2.25 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.25 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. dntb.gov.ua |

| Chemical Hardness | 2.12 eV | Measures the resistance to change in electron distribution or charge transfer. materialsciencejournal.org |

| Electrophilicity Index | 1.75 eV | Quantifies the ability of a molecule to accept electrons. materialsciencejournal.org |

Note: The data in this table are for an illustrative aromatic ketone, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, and are intended to be representative of the types of values that would be obtained for this compound. materialsciencejournal.orgdntb.gov.ua

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

MD simulations are also invaluable for studying intermolecular interactions. For example, by simulating this compound in a solvent, one can analyze the structure of the solvent molecules around the solute and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. Research on sulfone derivatives has employed MD simulations to understand their interactions within the ATP-binding pocket of enzymes, driven by electrostatic attraction and hydrogen bonding. nih.gov Similarly, simulations can be used to study the binding of the molecule to a protein active site, providing insights into the binding mode and the key intermolecular interactions responsible for binding affinity.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Information Gained | Relevance |

| Simulation in Vacuum | Conformational analysis, identification of low-energy conformers. | Understanding the intrinsic flexibility and preferred shapes of the molecule. |

| Simulation in Solvent (e.g., water, DMSO) | Solvation structure, solvent effects on conformation, diffusion coefficient. | Predicting solubility and behavior in different solvent environments. |

| Simulation with a Biological Target (e.g., enzyme) | Binding mode, key intermolecular interactions (hydrogen bonds, van der Waals contacts), binding free energy. | Drug design and understanding of biological activity. |

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, mechanistic pathway modeling can be used to investigate the details of reactions in which it participates, such as enolate formation, aldol (B89426) reactions, or nucleophilic substitutions.

A key aspect of mechanistic modeling is the identification of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. Computational methods, such as DFT, can be used to locate transition state structures and calculate their energies.

For example, the deprotonation of the α-carbon of this compound to form an enolate is a fundamental reaction in its chemistry. Computational modeling could be used to study the mechanism of this reaction with different bases, identifying the transition state for the proton transfer and calculating the activation energy. Studies on the deprotonation of sulfonyl-activated carbon acids have explored transition state imbalances.

Furthermore, computational methods can be used to model the entire reaction pathway, including any intermediates that may be formed. This provides a detailed picture of the reaction mechanism and can help to explain the observed stereochemistry and regioselectivity. For instance, in a reaction involving a chiral catalyst, computational modeling can be used to understand how the catalyst interacts with the substrate to favor the formation of one enantiomer over the other. Mechanistic studies on related compounds, such as the sulfonyllactonization of γ-lactam-tethered 5-aryl-4(E)-pentenoic acids, propose mechanisms involving radical intermediates.

Table 3: Key Steps in Mechanistic Pathway Modeling of a Hypothetical Reaction of this compound

| Step | Computational Task | Output |

| 1. Reactant and Product Optimization | Geometry optimization of all starting materials and final products. | Stable structures and their corresponding energies. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Geometry and energy of the transition state. |

| 3. Frequency Calculation | Calculate the vibrational frequencies of all optimized structures. | Confirmation of stationary points (reactants, products have all real frequencies; transition states have one imaginary frequency). Provides zero-point vibrational energies. |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Follow the reaction path downhill from the transition state to the reactants and products. | Confirmation that the transition state connects the desired reactants and products. |

| 5. Calculation of Activation Energy | Determine the energy difference between the transition state and the reactants. | A quantitative measure of the kinetic barrier of the reaction. |

Spectroscopic Data Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can be used to aid in the interpretation of experimental spectra and to confirm the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared to the experimental spectra to confirm the structural assignment. This approach has been successfully used to revise the structures of complex natural products. nih.gov

Similarly, the IR spectrum of this compound can be predicted by calculating its vibrational frequencies. Each calculated vibrational mode corresponds to a specific motion of the atoms in the molecule, such as the stretching or bending of bonds. The predicted IR spectrum can be compared to the experimental spectrum to identify the characteristic absorption bands, such as the C=O stretch of the ketone and the S=O stretches of the sulfonyl group.

The combination of experimental spectroscopy and computational prediction provides a powerful approach for structural elucidation and characterization. unive.it Discrepancies between the predicted and experimental spectra can often provide valuable insights into the molecule's conformation or intermolecular interactions in the experimental sample. Recent advancements have also explored the use of deep learning and neural networks for the rapid identification of functional groups from spectroscopic data. rsc.org

Table 4: Representative Predicted vs. Experimental Spectroscopic Data for a Structurally Related Sulfone Moiety

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | ~195 ppm | ~190-200 ppm |

| ¹H NMR Chemical Shift (α-CH₂) | ~4.5 ppm | ~4.2-4.8 ppm |

| IR Frequency (C=O stretch) | ~1690 cm⁻¹ | ~1680-1700 cm⁻¹ |

| IR Frequency (SO₂ symmetric stretch) | ~1150 cm⁻¹ | ~1140-1160 cm⁻¹ |

| IR Frequency (SO₂ asymmetric stretch) | ~1320 cm⁻¹ | ~1300-1330 cm⁻¹ |

Note: The values in this table are illustrative and based on typical ranges for β-ketosulfones. Actual values for this compound would require specific calculations and experimental measurements.

Future Research Directions

Development of Novel and More Sustainable Synthetic Routes for Alpha-Sulfonyl Ketones

While established methods for the synthesis of α-sulfonyl ketones exist, the ongoing drive towards green and sustainable chemistry necessitates the development of more efficient and environmentally benign synthetic routes. Future research will likely focus on several key areas:

Metal-Free Catalysis: A significant trend in organic synthesis is the move away from heavy metal catalysts, which can be costly and toxic. nih.govsemanticscholar.org Research into metal-free hydrosulfonylation and other C-S bond-forming reactions for related keto sulfones has shown promise. nih.govsemanticscholar.org Future work could adapt these methods for the direct synthesis of 2-(Phenylsulfonyl)-1-p-tolylethanone, potentially utilizing organocatalysts or Brønsted acid-promoted reactions to improve the sustainability of the synthesis. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach to forming new bonds. researchgate.net Developing methods for the direct sulfonylation of the α-carbon of 1-p-tolylethanone would represent a significant advancement over classical methods that often require pre-functionalized substrates like α-halo ketones. Copper-catalyzed C(sp³)-H bond functionalization has been demonstrated for the synthesis of β-keto sulfones and could be a promising avenue for α-sulfonyl ketones. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process, which is particularly important for its potential use as a building block in larger-scale applications.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Free Catalysis | Reduced cost, lower toxicity, and environmental impact. nih.govsemanticscholar.org | Development of efficient organocatalysts or acid-promoted reaction conditions. |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. researchgate.net | Exploration of suitable catalysts and reaction conditions for selective α-sulfonylation. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow reactor. |

Table 1. Emerging Sustainable Synthetic Routes for Alpha-Sulfonyl Ketones.

Exploration of New Reactivity Patterns and Transformations with this compound

The unique electronic properties of this compound, arising from the presence of the carbonyl and sulfonyl groups, make it a candidate for a wide range of chemical transformations. Future research is expected to explore new reactivity patterns beyond its current applications.

Asymmetric Transformations: The development of enantioselective reactions is a cornerstone of modern organic synthesis. Future work could focus on the asymmetric reduction of the ketone functionality in this compound to produce chiral β-hydroxy sulfones, which are valuable building blocks. mdpi.com Furthermore, the active methylene (B1212753) group could be a target for asymmetric alkylation or other functionalization reactions.

Cycloaddition Reactions: Keto sulfones have been utilized as precursors in cycloaddition reactions. semanticscholar.org The reactivity of this compound in [3+2] or other cycloadditions could be explored to construct complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Rearrangement Reactions: The investigation of novel rearrangement reactions involving the sulfonyl group could lead to the synthesis of new molecular scaffolds. For instance, studies on related α-azido ketones have shown a propensity for various rearrangements to form heterocyclic compounds. mdpi.com

Applications in the Synthesis of Complex Molecules and Advanced Materials

The versatility of the α-sulfonyl ketone moiety makes this compound a valuable intermediate for the synthesis of more complex molecules and functional materials.

Natural Product Synthesis: The structural motifs accessible from α-sulfonyl ketones could be leveraged in the total synthesis of natural products. The ability to introduce the sulfonyl group, which can later be removed or transformed, provides synthetic flexibility.

Medicinal Chemistry: Sulfones are a common feature in many biologically active compounds. nih.govsemanticscholar.org this compound could serve as a starting material for the generation of libraries of novel compounds for drug discovery programs. Its derivatives could be screened for various biological activities.

Materials Science: The properties of the sulfone group, such as its high polarity and thermal stability, make it an attractive component for advanced materials. Research could explore the incorporation of this compound or its derivatives into polymers or other materials to modulate their physical and chemical properties, for example, as electrolyte solvents in high-voltage batteries. researchgate.net

Integration of Advanced Computational Chemistry Approaches for Deeper Mechanistic Insights

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. Its application to the study of this compound can provide valuable insights that would be difficult to obtain through experimental methods alone.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of reactions involving this compound. This can help in understanding the detailed mechanism of both existing and newly developed reactions, and in rationalizing observed selectivity.

Prediction of Reactivity: Computational models can be used to predict the reactivity of this compound with various reagents, guiding experimental efforts towards the most promising transformations. This can accelerate the discovery of new reactions and applications.

In Silico Design of Catalysts: For catalytic reactions involving this compound, computational methods can aid in the design of more efficient and selective catalysts. By modeling the interaction between the substrate and the catalyst, it is possible to identify key structural features that govern catalytic activity.

A summary of computational approaches and their potential impact is provided in Table 2.

| Computational Method | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Deeper understanding of reaction pathways and selectivity. |

| Molecular Dynamics (MD) | Solvation and Conformational Analysis | Insight into the role of the solvent and substrate conformation on reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Design of Bioactive Molecules | Prediction of the biological activity of derivatives for medicinal chemistry applications. |

Table 2. Computational Chemistry in the Future Research of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Phenylsulfonyl)-1-p-tolylethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving sulfonyl precursors and aromatic ketones. A validated method involves refluxing 1-p-tolylethanone with phenylsulfonyl chloride in ethanol, followed by purification via recrystallization. For optimization, variables such as reaction time (1–3 hours), stoichiometric ratios (1:1.2 molar ratio of ketone to sulfonyl reagent), and solvent polarity (ethanol vs. DMF) should be systematically tested. Monitoring by TLC and adjusting pH during work-up can enhance purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the sulfonyl and aryl group connectivity. The methyl group on the p-tolyl ring typically resonates at δ ~2.4 ppm, while sulfonyl protons are deshielded (δ ~7.5–8.2 ppm).

- X-ray Crystallography : Single-crystal analysis resolves the U-shaped conformation and dihedral angles between aromatic rings, as demonstrated in the oxime derivative (dihedral angle: 28.74°) .

- IR Spectroscopy : Strong S=O stretching vibrations near 1300–1150 cm confirm sulfonyl functionality .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing sulfonyl-containing compounds like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-validating NMR data with computational methods (e.g., DFT calculations).

- Using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Comparing experimental IR spectra with reference libraries for sulfonyl groups .

Q. What strategies are recommended for designing antileishmanial activity assays based on structural analogs of this compound?

- Methodological Answer :

- In vitro Testing : Use promastigote cultures of Leishmania spp. to evaluate IC values. Monitor viability via MTT assays.

- Structure-Activity Relationship (SAR) : Modify the sulfonyl or p-tolyl groups to assess potency. For example, substituting the p-tolyl group with electron-withdrawing groups (e.g., nitro) may enhance activity .

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Q. How does the choice of solvent and catalyst influence the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the sulfonyl group, while ethanol may stabilize intermediates via hydrogen bonding.

- Catalysts : Lewis acids (e.g., AlCl) can enhance electrophilic aromatic substitution at the p-tolyl ring. Base catalysts (e.g., NaOAc) improve deprotonation during condensation steps .

- Kinetic Studies : Perform time-resolved NMR to track intermediate formation and optimize reaction pathways.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of arylsulfones, including this compound?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or compound purity. Solutions include:

- Reproducing assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times).

- Validating purity via HPLC (>95%) before biological testing.

- Conducting meta-analyses of published data to identify trends (e.g., correlation between sulfonyl substituents and antimicrobial activity) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.